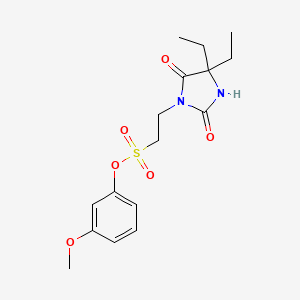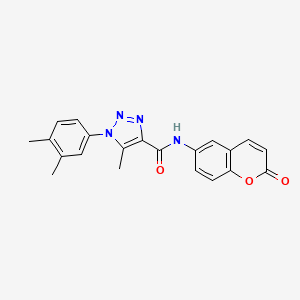
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H6BrN3O2. It has an average mass of 220.024 Da and a monoisotopic mass of 218.964325 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is also part of a propionic acid group, and one of the nitrogen atoms in the triazole ring is substituted with a bromine atom .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 436.3±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its polar surface area is 68 Å2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid belongs to the class of triazoles, a family of heterocyclic compounds known for their diverse biological activities and potential in drug discovery. The triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are of significant interest due to their broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation and evaluation of these compounds have been a focus of research aiming to develop new drugs with improved efficacy and safety profiles. The synthesis of triazoles often involves green chemistry approaches, addressing current environmental and sustainability concerns. New diseases and the continuous emergence of drug-resistant pathogens underscore the importance of developing novel triazoles for therapeutic applications (Ferreira et al., 2013).
Antimicrobial and Antifungal Effects
Modern chemistry explores 1,2,4-triazole derivatives for synthesizing biologically active substances. These derivatives have shown promise in antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The push for more efficient synthesis methods for 1,2,4-triazoles is driven by their potential applications in various domains of healthcare and agriculture. Recent research has expanded the understanding of 1,2,4-triazoles' biological activities, contributing to the development of new compounds with significant therapeutic potentials (Ohloblina, 2022).
Synthetic Approaches and Environmental Considerations
The synthesis of 1,2,3-triazoles through eco-friendly procedures has gained attention. Methods such as microwave irradiation have been reviewed for their efficiency and lower environmental impact. These advancements in synthetic chemistry enable the production of triazoles with high yields and reduced reaction times, opening new pathways for drug development and other applications. The use of novel, easily recoverable catalysts in these procedures highlights the commitment to sustainable and green chemistry practices (de Souza et al., 2019).
Corrosion Inhibition for Metal Surfaces
1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. These compounds, especially the 1,4-disubstituted 1,2,3-triazole derivatives, are synthesized using environmentally friendly methods and have shown high efficiency in protecting metal surfaces against corrosion in acidic media. Their ability to form stable complexes with metal ions contributes to their protective properties, making them valuable in industries where metal preservation is critical (Hrimla et al., 2021).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis methods, chemical reactions, and potential pharmacological activities. It could also be interesting to explore its potential applications in various fields such as medicine or materials science .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . It’s plausible that this compound acts in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that similar compounds can exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s used in agriculture as an intermediate for fungicides, insecticides, or herbicides, and it can effectively control the growth and reproduction of pathogens and pests . Therefore, factors such as temperature, pH, and presence of other chemicals could potentially impact its effectiveness.
Propiedades
IUPAC Name |
3-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWWHMPZVZCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

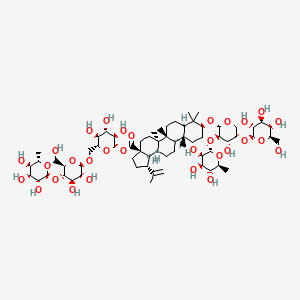
![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)
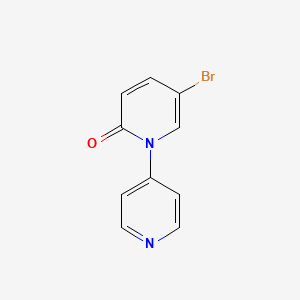
![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)
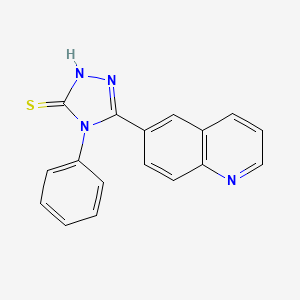
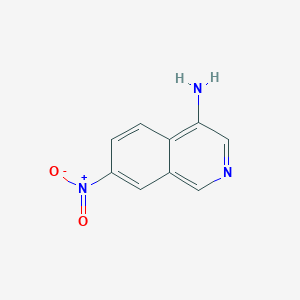
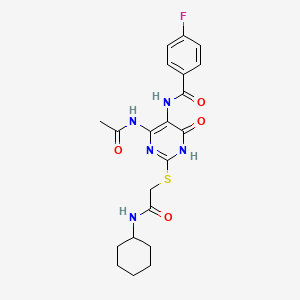
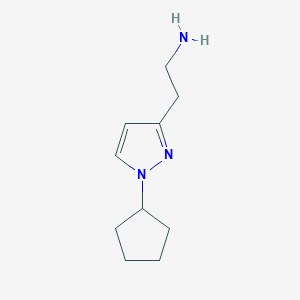
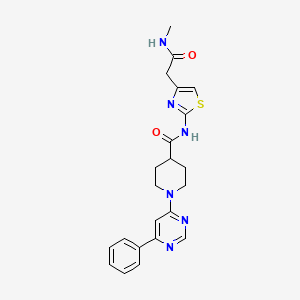
![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)
